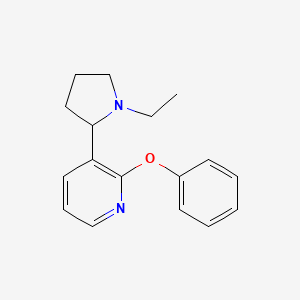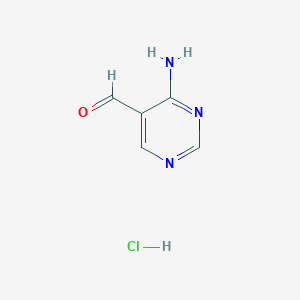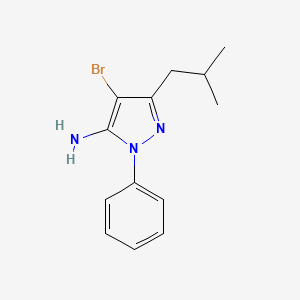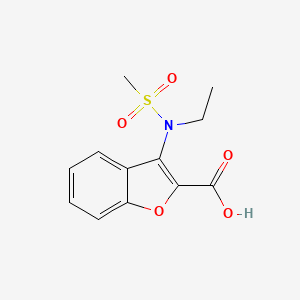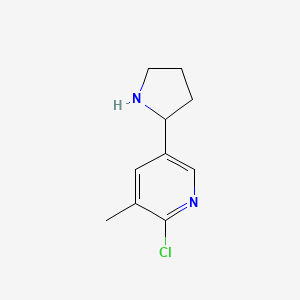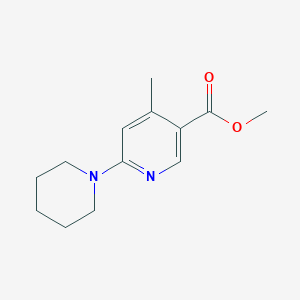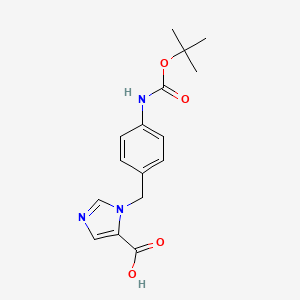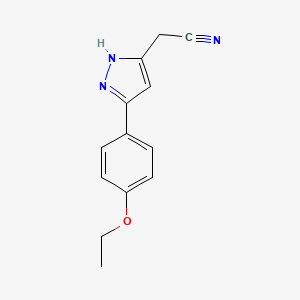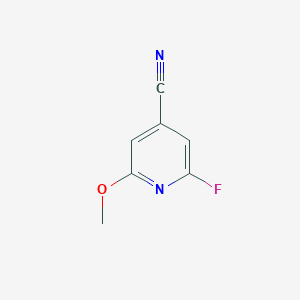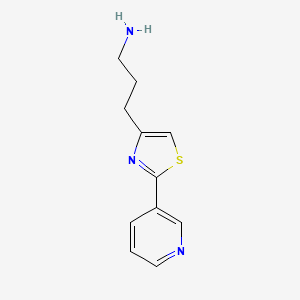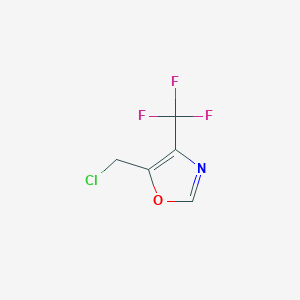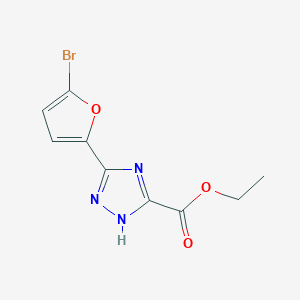
ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a furan ring substituted with a bromine atom and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 5-bromo-2-furaldehyde with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce furan oxides .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom may enhance the compound’s binding affinity through halogen bonding .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-3-(5-Chlorfuran-2-yl)-1H-1,2,4-triazol-5-carboxylat
- Ethyl-3-(5-Fluorfuran-2-yl)-1H-1,2,4-triazol-5-carboxylat
- Ethyl-3-(5-Iodfuran-2-yl)-1H-1,2,4-triazol-5-carboxylat
Einzigartigkeit
Ethyl-3-(5-Bromfuran-2-yl)-1H-1,2,4-triazol-5-carboxylat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das an spezifischen Wechselwirkungen wie Halogenbindungen teilnehmen kann. Dies kann seine biologische Aktivität und Bindungsaffinität im Vergleich zu seinen Chlor-, Fluor- und Iodanaloga verbessern .
Eigenschaften
Molekularformel |
C9H8BrN3O3 |
|---|---|
Molekulargewicht |
286.08 g/mol |
IUPAC-Name |
ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-15-9(14)8-11-7(12-13-8)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
IVVCJVWTLPZWNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)

